1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one
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Overview
Description
1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of amino, iodine, and bromine substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-iodophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes iodination, amination, and bromination steps, each requiring specific reagents and conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The iodine atom can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-iodophenyl)ethan-1-one: Similar structure but lacks the bromine atom.
2-(2-Amino-5-iodophenyl)propan-2-ol: Contains a hydroxyl group instead of a carbonyl group.
Ethyl 2-(5-amino-2-iodophenyl)acetate: An ester derivative with different reactivity.
Uniqueness
The combination of these substituents allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C9H9BrINO |
---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(5-amino-2-iodophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5H,12H2,1H3 |
InChI Key |
YHBKLELELDXBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)I)Br |
Origin of Product |
United States |
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